LEVOFURALTADONE - 3795-88-8

LEVOFURALTADONE

Catalog Number: EVT-273410
CAS Number: 3795-88-8
Molecular Formula: C13H16N4O6
Molecular Weight: 324.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levofuraltadone is a member of furans and a C-nitro compound.
Levofuraltadone is the L enantiomer of furaltadone, a nitrofuran antibiotic that is effective against bacterial infections in birds when added to feed or drinking water. Levofuraltadone has been used to treat Trypanosoma cruzi infection in Chagas' disease.
Source and Classification

Levofuraltadone is classified as an antibacterial and antiparasitic agent. It is particularly noted for its activity against Trypanosomiasis, a disease caused by the Trypanosoma parasite. The compound is derived from the endophytic fungus Alternaria alternata, which was isolated from Jatropha heynei. This fungal source contributes to the compound's unique bioactive properties, making it a subject of interest in microbiological and pharmaceutical research .

Synthesis Analysis

The synthesis of Levofuraltadone involves several steps that typically include the extraction of metabolites from the fungal culture. The process generally follows these stages:

  1. Cultivation: The endophytic fungus Alternaria alternata is cultured in a nutrient-rich medium such as potato dextrose broth.
  2. Extraction: After a suitable incubation period, the culture filtrate is extracted using organic solvents like ethyl acetate.
  3. Purification: The crude extract undergoes purification techniques such as chromatography to isolate Levofuraltadone.
  4. Characterization: The purified compound is characterized using advanced techniques like QTOF-HRLCMS to confirm its structure and purity .
Molecular Structure Analysis

Levofuraltadone possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. Key structural features include:

  • Molecular Formula: C11_{11}H12_{12}N4_{4}O5_{5}
  • Molecular Weight: Approximately 276.24 g/mol
  • Structural Components: The compound contains nitrogenous heterocycles and functional groups typical of nitrofuran derivatives, which are essential for its antibacterial activity.

The 2D and 3D structural representations reveal how these components interact with biological targets at the molecular level .

Chemical Reactions Analysis

Levofuraltadone participates in various chemical reactions that are crucial for its functionality:

  • Reduction Reactions: The nitro group in Levofuraltadone can undergo reduction to form amino derivatives, which may enhance its antibacterial properties.
  • Acid-Base Reactions: The presence of nitrogen atoms allows for protonation and deprotonation under different pH conditions, affecting solubility and activity.
  • Interaction with Biological Molecules: Levofuraltadone can form complexes with proteins or enzymes involved in bacterial metabolism, inhibiting their function .
Mechanism of Action

The mechanism of action of Levofuraltadone primarily involves the inhibition of bacterial protein synthesis. This occurs through:

  1. Binding to Bacterial Ribosomes: Levofuraltadone interacts with ribosomal subunits, disrupting the translation process.
  2. Formation of Reactive Species: The compound generates reactive oxygen species that damage bacterial DNA and cellular components.
  3. Inhibition of Enzymatic Activity: It interferes with key enzymes involved in metabolic pathways critical for bacterial survival.

In vitro studies have demonstrated significant binding affinity to target proteins associated with bacterial resistance mechanisms .

Physical and Chemical Properties Analysis

Levofuraltadone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Elemental analysis indicates the following composition:

  • Carbon (C): 48.15%
  • Hydrogen (H): 4.97%
  • Nitrogen (N): 17.28%
  • Oxygen (O): 29.60% .
Applications

Levofuraltadone has several promising applications in scientific research and medicine:

  1. Antibacterial Agent: Its efficacy against various clinical strains makes it a candidate for developing new antibiotics, particularly against resistant bacteria like Klebsiella pneumoniae and Pseudomonas syringae.
  2. Antiparasitic Applications: Its activity against Trypanosomiasis positions it as a potential treatment option for parasitic infections.
  3. Research Tool: Levofuraltadone serves as a model compound for studying mechanisms of drug resistance and developing new therapeutic strategies against infectious diseases .
Historical Context & Development of Levofuraltadone

Emergence in 20th-Century Antimicrobial Research

Levofuraltadone emerged during the transformative Golden Age of antibiotic discovery (1940s-1960s), a period marked by systematic exploration of synthetic antimicrobial compounds following the initial success of naturally-derived antibiotics. This chiral nitrofuran derivative was developed as part of the pharmaceutical industry's intensive investigation into 5-nitrofuran chemistry, seeking broad-spectrum agents effective against diverse pathogens [4] [7]. The compound represents the biologically active (S)-enantiomer of furaltadone, a strategic refinement reflecting the growing understanding of stereochemical optimization in drug development [7].

The foundational research leading to levofuraltadone occurred against the backdrop of Paul Ehrlich's pioneering work on systematic drug screening. Ehrlich's concept of "magic bullets" – compounds selectively targeting pathogens – directly influenced the methodology behind nitrofuran discovery, establishing the paradigm of synthesizing and screening chemical series for antimicrobial activity [4]. Levofuraltadone was first patented in 1957 by researchers at the Norwich Pharmacal Company, with its antibacterial properties extensively characterized in vitro and in human serum during early clinical investigations [7]. By 1959, Eaton Laboratories introduced levofuraltadone to the U.S. market under the brand name Altafur, positioning it as a therapeutic option for systemic bacterial infections and specific protozoal diseases [7]. This rapid transition from patent to market reflected the urgent medical needs and optimistic investment climate of the post-penicillin era.

Table 1: Key Historical Milestones in Levofuraltadone Development

YearEventSignificance
1957Initial Patent FilingNorwich Pharmacal Company secured protection for furaltadone derivatives including levofuraltadone [7]
1958Early Clinical CharacterizationAntibacterial activity documented in human serum during treatment [7]
1959U.S. Market IntroductionLaunched as Altafur® (Eaton Laboratories) for systemic infections [7]
1988California Proposition 65 ListingRequired warning labels due to carcinogenicity concerns [7]

Role in Nitrofuran Derivative Evolution

Levofuraltadone occupies a specific niche within the broader nitrofuran class, characterized by their distinctive 5-nitrofuran ring structure that confers potent electron-affinity properties essential for antimicrobial activity. Its development represented an optimization within the second-generation nitrofurans, addressing limitations observed in earlier compounds like nitrofurazone through structural modifications to the side chain [4] [5]. Specifically, levofuraltadone incorporates a morpholinomethyl-oxazolidinone moiety, enhancing its pharmacokinetic profile and broadening its spectrum compared to simpler nitrofuran derivatives [5] [7].

The antimicrobial mechanism of levofuraltadone exemplifies the distinctive biproductive activation pathway characteristic of nitrofurans. Cellular nitroreductase enzymes reduce the nitro group (-NO₂) to reactive intermediates (hydroxylamines, radical anions) that inflict multi-target damage, including DNA strand breaks, inhibition of ribosomal protein synthesis, and disruption of aerobic respiration [1] [4]. This multi-mechanistic action theoretically reduced the likelihood of resistance development compared to single-target antibiotics. Levofuraltadone demonstrated particular efficacy against Gram-positive pathogens and certain protozoa, filling a therapeutic gap between narrower-spectrum agents like penicillin and more toxic broad-spectrum options available at the time [7]. Its structural framework later served as a template for developing veterinary-specific nitrofurans, though these applications ultimately faced regulatory restrictions.

Table 2: Comparative Structural Features of Major Nitrofuran Derivatives

CompoundCore StructureKey Functional GroupsPrimary Applications
Nitrofurazone5-NitrofuranSemicarbazone at C2Topical antiseptic
Nitrofurantoin5-NitrofuranHydantoin ring at C2Urinary tract infections
Furazolidone5-Nitrofuran3-Amino-2-oxazolidinoneGastroenteritis, protozoal infections
Levofuraltadone5-Nitrofuran(S)-5-Morpholinomethyl-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinoneSystemic bacterial/protozoal infections

Patent Landscapes & Industrial Adoption Trends

The intellectual property trajectory of levofuraltadone illustrates mid-20th century pharmaceutical development patterns. The foundational US Patent 2,802,002 ("Series of new nu-(5-nitro-2-furyl) alkylidene-3-amino-5-tertiaryamino-methyl-2-oxazolidones and the preparation thereof"), granted in 1957, claimed broad structural coverage of furaltadone derivatives, including the levo isomer [7]. This patent secured Norwich Pharmacal's commercial position during the compound's initial market lifespan. Patent analysis reveals distinct regional adoption patterns, with North America and Western Europe showing the earliest therapeutic utilization documented in patent filings and scientific literature [3] [6].

The industrial development of levofuraltadone coincided with the rise of systematic veterinary pharmacotherapy, leading to significant agricultural applications. However, evolving regulatory landscapes dramatically altered its commercial trajectory. Growing concerns about carcinogenic residues from tissue-bound metabolites (notably AMOZ, 3-amino-5-morpholino-methyl-1,3-oxazolidinone) prompted widespread bans. The European Union prohibited furaltadone use in food-producing animals in 1993, eliminating agricultural markets [5] [7]. California's 1988 listing under Proposition 65 mandated warning labels for products containing furaltadone, reflecting heightened regulatory scrutiny [7]. These restrictions confined later-stage patents primarily to human medical applications and analytical methods for residue detection rather than novel therapeutic formulations.

Retrospective patent landscape analysis faces challenges due to inconsistent historical documentation and variable metadata quality in early patent databases. Studies suggest only 55-70% of life science patents from the 1950s-1970s contain sufficiently detailed chemical exemplification for unambiguous compound identification in modern searches [10]. Furthermore, the transition from racemic furaltadone to enantiopure levofuraltadone was inadequately reflected in early patent classifications, complicating precise historical tracking. These limitations highlight the critical importance of standardized chemical indexing in patent landscapes for accurate historical reconstruction of drug development pathways [3] [10].

Table 3: Levofuraltadone Patent and Regulatory Milestones

YearJurisdictionEvent TypeDetails
1957United StatesPatent IssuanceUS 2,802,002 (Norwich Pharmacal Company) covering furaltadone derivatives [7]
1988California, USARegulatory RequirementProposition 65 labeling requirement enacted [7]
1993European UnionRegulatory BanProhibition in food-producing animals (Council Regulation EEC No 2901/93) [5]
2002GermanySafety AssessmentBgVV formalized health risk assessment of nitrofuran residues [7]

Properties

CAS Number

3795-88-8

Product Name

LEVOFURALTADONE

IUPAC Name

(5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1

InChI Key

YVQVOQKFMFRVGR-NGPAHMQLSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Levofuraltadone; Levofuraltadonum; NF-602; NSC 527986; NSC-527986; NSC527986;

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Isomeric SMILES

C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.